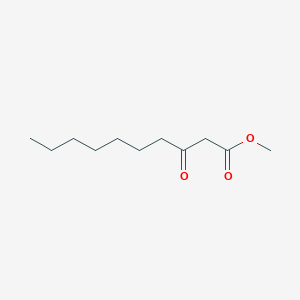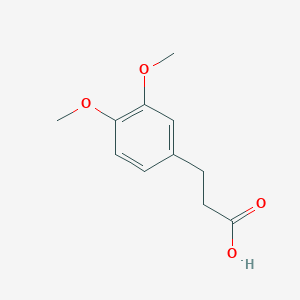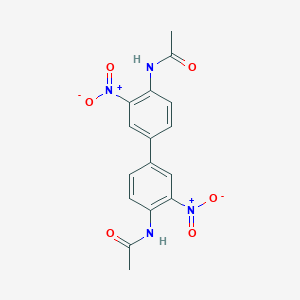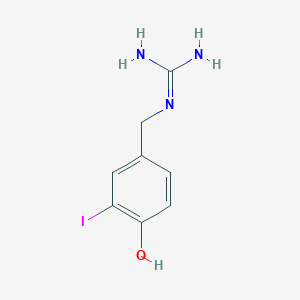
4-Hydroxy-3-iodobenzylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-iodobenzylguanidine (HIBG) is a radiopharmaceutical agent that has been widely used in scientific research applications. It is a derivative of guanethidine and is used as a tracer for imaging the sympathetic nervous system. HIBG is a positron-emitting radiotracer that can be used in positron emission tomography (PET) imaging to detect and diagnose various diseases and conditions.
Mechanism of Action
4-Hydroxy-3-iodobenzylguanidine binds to the norepinephrine transporter (NET) in the sympathetic nervous system. It is taken up by the presynaptic nerve terminals and accumulates in the vesicles, where it is stored along with norepinephrine. When the nerve terminal is stimulated, both norepinephrine and 4-Hydroxy-3-iodobenzylguanidine are released, and 4-Hydroxy-3-iodobenzylguanidine can be detected by PET imaging.
Biochemical and Physiological Effects:
4-Hydroxy-3-iodobenzylguanidine has been shown to have a high affinity for the NET, which makes it an effective tracer for imaging the sympathetic nervous system. It has also been shown to have minimal toxicity and is well-tolerated by patients. 4-Hydroxy-3-iodobenzylguanidine is rapidly cleared from the body, which makes it suitable for repeated imaging studies.
Advantages and Limitations for Lab Experiments
4-Hydroxy-3-iodobenzylguanidine has several advantages for use in lab experiments. It is a highly specific tracer that can be used to study the function of the sympathetic nervous system in vivo. It is also non-invasive and can be used in humans and animals. However, there are some limitations to the use of 4-Hydroxy-3-iodobenzylguanidine. It has a short half-life, which limits the time available for imaging studies. It also requires specialized equipment and expertise to perform PET imaging.
Future Directions
There are several future directions for the use of 4-Hydroxy-3-iodobenzylguanidine in scientific research. It has the potential to be used in the diagnosis and treatment of various diseases related to the sympathetic nervous system. It may also be used to study the effects of different drugs on the system and to develop new treatments for these diseases. Further research is needed to fully understand the potential of 4-Hydroxy-3-iodobenzylguanidine and to develop new applications for this promising tracer.
Conclusion:
In conclusion, 4-Hydroxy-3-iodobenzylguanidine is a radiopharmaceutical agent that has been widely used in scientific research applications. It is a specific tracer for imaging the sympathetic nervous system and has several advantages for use in lab experiments. 4-Hydroxy-3-iodobenzylguanidine has the potential to be used in the diagnosis and treatment of various diseases related to the sympathetic nervous system and may be used to develop new treatments for these diseases. Further research is needed to fully understand the potential of 4-Hydroxy-3-iodobenzylguanidine and to develop new applications for this promising tracer.
Synthesis Methods
4-Hydroxy-3-iodobenzylguanidine is synthesized by reacting guanethidine with iodine and hydroxylamine. The reaction results in the formation of 4-Hydroxy-3-iodobenzylguanidine, which is then purified and used for research purposes.
Scientific Research Applications
4-Hydroxy-3-iodobenzylguanidine has been used in scientific research for various applications, including the diagnosis and treatment of neuroendocrine tumors, pheochromocytoma, and other diseases related to the sympathetic nervous system. It has been used to study the function of the sympathetic nervous system, as well as the effects of different drugs on the system.
properties
CAS RN |
103658-80-6 |
|---|---|
Product Name |
4-Hydroxy-3-iodobenzylguanidine |
Molecular Formula |
C8H10IN3O |
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3O/c9-6-3-5(1-2-7(6)13)4-12-8(10)11/h1-3,13H,4H2,(H4,10,11,12) |
InChI Key |
AADOYYQFRWXOOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
Other CAS RN |
103658-80-6 |
synonyms |
3-iodo-4-hydroxybenzylguanidine 4-HIBG 4-hydroxy-3-iodobenzylguanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



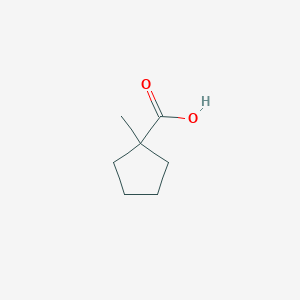
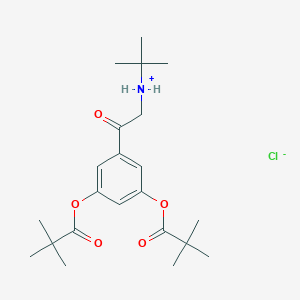
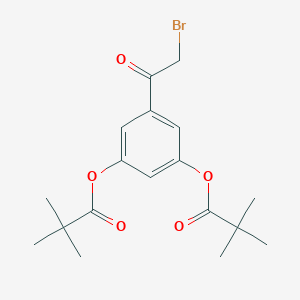
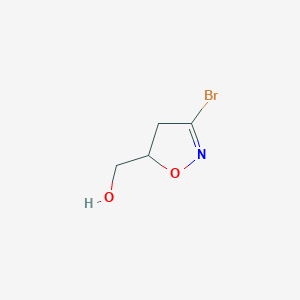
![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
